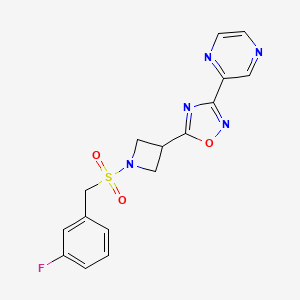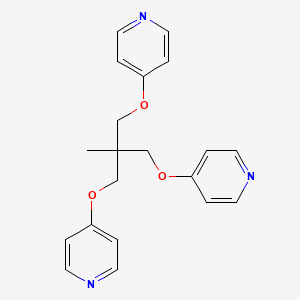
(Z)-3-Methyl-1-butenylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-Methyl-1-butenylbenzene is an organic compound characterized by the presence of a benzene ring substituted with a (Z)-3-methyl-1-butenyl group. This compound is a type of alkene, which means it contains a carbon-carbon double bond. The (Z) notation indicates the specific geometric configuration of the substituents around the double bond, where the higher priority groups are on the same side.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Methyl-1-butenylbenzene typically involves the alkylation of benzene with an appropriate alkene precursor. One common method is the Friedel-Crafts alkylation, where benzene reacts with (Z)-3-methyl-1-butenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the desired (Z) configuration is maintained.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalytic systems and precise control of reaction parameters are crucial to achieving high efficiency and maintaining the geometric configuration of the product.
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-3-Methyl-1-butenylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent and conditions used.
Reduction: Hydrogenation of the double bond can convert this compound to 3-methylbutylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Depending on the extent of oxidation, products can include 3-methyl-1-butenylbenzene alcohol, 3-methyl-1-butenylbenzene aldehyde, or 3-methyl-1-butenylbenzoic acid.
Reduction: The major product is 3-methylbutylbenzene.
Substitution: Various halogenated derivatives of this compound.
Applications De Recherche Scientifique
(Z)-3-Methyl-1-butenylbenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (Z)-3-Methyl-1-butenylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to specific sites on proteins or other biomolecules, leading to changes in their function or activity.
Comparaison Avec Des Composés Similaires
(E)-3-Methyl-1-butenylbenzene: The geometric isomer with the higher priority groups on opposite sides of the double bond.
3-Methyl-1-butylbenzene: The fully saturated analog without the double bond.
3-Methylstyrene: A similar compound with a different substitution pattern on the benzene ring.
Uniqueness: (Z)-3-Methyl-1-butenylbenzene is unique due to its specific (Z) configuration, which can influence its reactivity and interactions with other molecules. This geometric configuration can result in different physical and chemical properties compared to its (E) isomer or other similar compounds.
Propriétés
IUPAC Name |
[(Z)-3-methylbut-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-10(2)8-9-11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBRPXLXYCFYGU-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C\C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![dimethyl 1-[2-oxo-2-(3-thienyl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2639619.png)
![Ethyl 4-(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxy)benzoate](/img/new.no-structure.jpg)
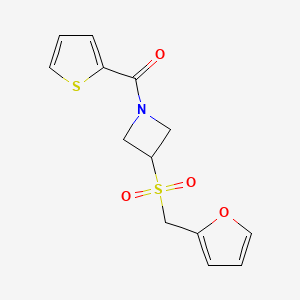
![1-[(4-Nitrophenyl)sulfonyl]piperazine](/img/structure/B2639625.png)
![Tert-butyl (3aR,6aS)-3-oxo-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B2639626.png)
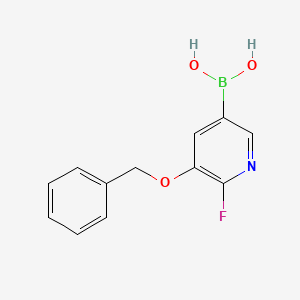
![N'-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2639630.png)
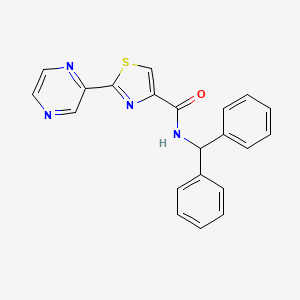
![N-[2-hydroxy-4-(methylsulfanyl)butyl]quinoline-8-sulfonamide](/img/structure/B2639632.png)
![N-(3-fluorophenyl)-2-{N-methyl-1-[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}acetamide](/img/structure/B2639633.png)
![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2639634.png)
